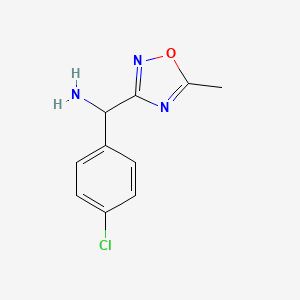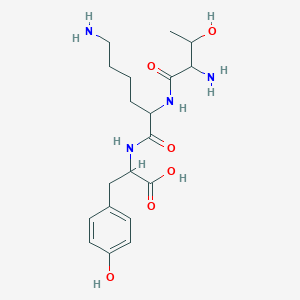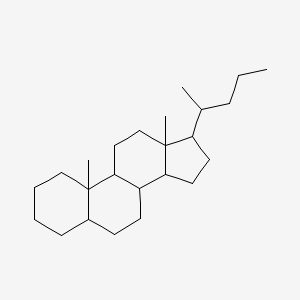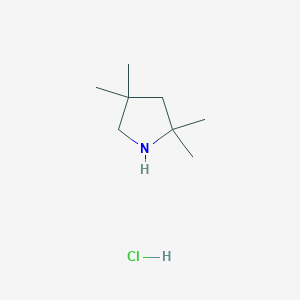
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . For instance, the reaction of 4-chlorobenzohydrazide with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of automated systems for monitoring and controlling reaction parameters would enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Agriculture: It exhibits biological activities against plant pathogens and pests, making it a candidate for developing new pesticides.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of cancer cells or pathogens . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or inhibition of growth .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,2,4-Oxadiazole Derivatives: These are closely related and often studied for their broad range of chemical and biological properties.
Uniqueness
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the 4-chlorophenyl and 5-methyl groups, which can enhance its biological activity and specificity compared to other oxadiazole derivatives .
Propiedades
Fórmula molecular |
C10H10ClN3O |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C10H10ClN3O/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7/h2-5,9H,12H2,1H3 |
Clave InChI |
ZSAXBGLRHFBPER-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C(C2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)



![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)




![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)


